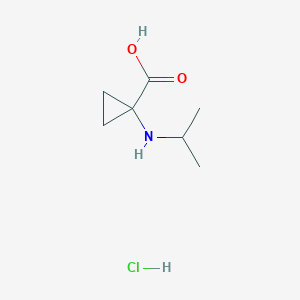

1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Aminocyclopropane-1-carboxylic acid (ACC) is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a white solid . Many cyclopropane-substituted amino acids are known, but this one occurs naturally . Like glycine, but unlike most α-amino acids, ACC is not chiral .

Synthesis Analysis

A three-stage method of synthesizing the natural plant growth regulator 1-aminocyclopropane-l-carboxylic acid by the interaction of cyanoacetic ester with 1,2-dibromoethane has been studied .Molecular Structure Analysis

The molecular structure of ACC is represented by the chemical formula C4H7NO2 . The InChI key for ACC is PAJPWUMXBYXFCZ-UHFFFAOYSA-N .Chemical Reactions Analysis

ACC is the precursor to the plant hormone ethylene . It is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) .Physical and Chemical Properties Analysis

ACC is a white solid with a molar mass of 101.1 c . It has a melting point of 198–201 °C (388–394 °F; 471–474 K) .Scientific Research Applications

Plant Ethylene Precursor Metabolism

One of the applications of cyclopropane carboxylic acid derivatives is in the study of ethylene precursor metabolism in plants. For instance, when labeled 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, was administered to light-grown wheat leaves, it was primarily converted into a nonvolatile metabolite identified as 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC). The natural occurrence of this conjugate in wilted wheat leaves was confirmed, suggesting its role in plant ethylene biosynthesis pathways (Hoffman, Yang, & McKeon, 1982).

Photochemistry and Organic Synthesis

The compound's derivatives are also explored in photochemistry and organic synthesis. For example, the hydrocarbon 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene undergoes photolysis to afford dimethylvinylidene, highlighting the use of cyclopropane derivatives in photochemical reactions and their potential in synthesizing new organic compounds (Hardikar, Warren, & Thamattoor, 2015).

Chemical Structure Analysis and Synthesis

(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride was identified as a N-substituted regioisomer of besifloxacin. This work demonstrates the synthesis and chemical structure analysis of cyclopropane carboxylic acid derivatives, contributing to the development of new chemical entities with potential biological activities (Xia, Chen, & Yu, 2013).

Quantitative Mass Spectrometry in Plant Tissues

Another application includes the quantification of MACC in plant tissues using quantitative mass spectrometry. This method offers insights into the conjugated forms of ACC in plants, providing a tool for studying plant growth regulation mechanisms (Clarke, Kalantari, & Smith, 1996).

Synthesis and Modelling of β-Oligopeptides

Cyclopropane carboxylic acid derivatives are utilized in the synthesis and modeling of β-oligopeptides, showcasing their importance in peptide chemistry and the exploration of secondary structural motifs, which could have implications in the development of novel bioactive compounds (Abele, Seiler, & Seebach, 1999).

Mechanism of Action

ACC plays a signaling role independent of the biosynthesis . ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction . Additionally, ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .

Future Directions

Properties

IUPAC Name |

1-(propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5(2)8-7(3-4-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSUMWCZECTIBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1(CC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2700573.png)

![5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2700574.png)

![8-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]quinoline](/img/structure/B2700578.png)

![N-(3-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2700579.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2700580.png)

![4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2700584.png)

![2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2700587.png)

![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700593.png)